4-chloro-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide
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Overview
Description
4-Chloro-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide is a synthetic organic compound. This molecule is characterized by the presence of a chlorinated benzamide moiety attached to a dihydropyridine ring system with additional functional groups, making it of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide can involve multiple steps, starting from basic organic compounds. A typical synthetic route might involve:
Chlorination of aniline to produce 4-chloroaniline.
Formation of the pyridine ring through cyclization reactions using appropriate reagents and catalysts.
Attachment of the pyrrolidine-1-carbonyl group via acylation.
Final coupling of the pyridine derivative with 4-chloroaniline under controlled conditions to yield the target compound.
Industrial Production Methods
On an industrial scale, the production of this compound would require optimization of the synthetic route to improve yield and cost-efficiency. Key considerations include the selection of catalysts, reaction solvents, and purification techniques. Large-scale synthesis would likely employ automated reactors and continuous flow systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to further functionalization of the pyridine ring.
Reduction: Reduction reactions, using agents like lithium aluminum hydride, can modify the oxo group or other electron-withdrawing groups in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, replacing it with other functional groups.
Common Reagents and Conditions
Common reagents include chlorinating agents (e.g., thionyl chloride), acylating agents (e.g., acetic anhydride), and various catalysts (e.g., palladium on carbon for hydrogenation). Reaction conditions, such as temperature and solvent, are carefully controlled to optimize yields and minimize side reactions.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation could produce a dihydropyridinone derivative, while substitution reactions could yield a range of derivatives with varied functional groups.
Scientific Research Applications
4-Chloro-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide is of interest in several fields:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Its structural features make it a candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide typically involves its interaction with specific molecular targets, such as enzymes or receptors. Its functional groups allow it to form strong interactions with these targets, modulating their activity and leading to desired biological effects. The exact pathways and targets can vary based on the specific application and the derivative being studied.
Comparison with Similar Compounds
When compared to similar compounds, 4-chloro-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Similar Compounds
Pyridine derivatives: Often used in pharmaceuticals and agrochemicals, these compounds share the dihydropyridine core but differ in their substituents.
Benzamide derivatives: Known for their roles in medicinal chemistry, particularly in the development of antipsychotic and antiemetic drugs.
Chlorinated aromatic compounds: These have wide applications, including use as intermediates in organic synthesis and as active pharmaceutical ingredients.
Each of these related compounds has unique properties and uses, and the presence of the 4-chloro, 1-methyl, and pyrrolidine-1-carbonyl groups in this compound sets it apart in terms of reactivity and application potential.
Properties
IUPAC Name |
4-chloro-N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c1-21-11-13(17(24)22-8-2-3-9-22)10-15(18(21)25)20-16(23)12-4-6-14(19)7-5-12/h4-7,10-11H,2-3,8-9H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPYUDJNYVZSNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)NC(=O)C2=CC=C(C=C2)Cl)C(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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